molecular formula C8H11F2NS2 B12836829 2-[(4,4-Difluoro-3-buten-1-yl)sulfanyl]-4-methyl-4,5-dihydro-1,3-thiazole

2-[(4,4-Difluoro-3-buten-1-yl)sulfanyl]-4-methyl-4,5-dihydro-1,3-thiazole

Cat. No.: B12836829
M. Wt: 223.3 g/mol
InChI Key: CSOHTACSBLXJSZ-UHFFFAOYSA-N
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Description

2-[(4,4-Difluoro-3-buten-1-yl)sulfanyl]-4-methyl-4,5-dihydro-1,3-thiazole is a compound that features a thiazole ring substituted with a difluorobutenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,4-Difluoro-3-buten-1-yl)sulfanyl]-4-methyl-4,5-dihydro-1,3-thiazole typically involves the reaction of 4,4-difluoro-3-buten-1-yl halides with thiol-containing thiazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[(4,4-Difluoro-3-buten-1-yl)sulfanyl]-4-methyl-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The difluorobutenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-[(4,4-Difluoro-3-buten-1-yl)sulfanyl]-4-methyl-4,5-dihydro-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4,4-Difluoro-3-buten-1-yl)sulfanyl]-4-methyl-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets. The difluorobutenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also interact with biological receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoro-3-buten-1-yl derivatives: Compounds with similar difluorobutenyl groups.

    Thiazole derivatives: Compounds containing the thiazole ring with various substitutions.

Uniqueness

2-[(4,4-Difluoro-3-buten-1-yl)sulfanyl]-4-methyl-4,5-dihydro-1,3-thiazole is unique due to the combination of the difluorobutenyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C8H11F2NS2

Molecular Weight

223.3 g/mol

IUPAC Name

2-(4,4-difluorobut-3-enylsulfanyl)-4-methyl-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C8H11F2NS2/c1-6-5-13-8(11-6)12-4-2-3-7(9)10/h3,6H,2,4-5H2,1H3

InChI Key

CSOHTACSBLXJSZ-UHFFFAOYSA-N

Canonical SMILES

CC1CSC(=N1)SCCC=C(F)F

Origin of Product

United States

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